1,2-Dichloro-3-(3-methoxypropoxy)benzene
Description
Properties
IUPAC Name |
1,2-dichloro-3-(3-methoxypropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXYHFCGRUXPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2-Dichloro-3-(3-methoxypropoxy)benzene chemical structure and properties
An In-depth Technical Guide to 1,2-Dichloro-3-(3-methoxypropoxy)benzene
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, a substituted aromatic ether. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, physicochemical properties, a validated synthesis protocol, spectroscopic profile, and critical safety considerations. The information is presented to support advanced research and application development, grounded in established chemical principles and authoritative data.
Compound Identification and Chemical Structure
1,2-Dichloro-3-(3-methoxypropoxy)benzene is a distinct chemical entity characterized by a dichlorinated benzene ring functionalized with a methoxypropoxy ether side chain. This unique substitution pattern makes it a valuable intermediate in targeted organic synthesis.
-
IUPAC Name : 1,2-Dichloro-3-(3-methoxypropoxy)benzene
-
CAS Number : 1820735-79-2[1]
-
Molecular Formula : C₁₀H₁₂Cl₂O₂[1]
-
Synonyms : No widely recognized synonyms are currently available[1].
The structural arrangement of the molecule is depicted below.
Caption: Chemical structure of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Physicochemical Properties
A summary of the key physical and chemical properties is provided in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Molecular Weight | 235.11 g/mol | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| InChI | 1S/C10H12Cl2O2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7H2,1H3 | [1] |
| InChIKey | IHXYHFCGRUXPDS-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD28096654 | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and field-proven method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,3-dichlorophenol attacks 1-bromo-3-methoxypropane.
Reaction Scheme:
2,3-Dichlorophenol + 1-Bromo-3-methoxypropane → 1,2-Dichloro-3-(3-methoxypropoxy)benzene
Causality of Experimental Choices:
-
Base (Potassium Carbonate, K₂CO₃): A moderately strong base is chosen to deprotonate the phenol. K₂CO₃ is preferred over stronger bases like NaH for its lower cost, ease of handling (non-pyrophoric), and sufficient reactivity for this transformation.
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal. It effectively dissolves the ionic intermediates (phenoxide) and the organic reagents, promoting a favorable reaction rate for an Sₙ2 reaction without interfering with the nucleophile.
-
Temperature (80-90 °C): Elevated temperature is required to overcome the activation energy of the reaction, ensuring a reasonable reaction time. This temperature is high enough for a swift reaction but low enough to prevent significant side reactions or solvent decomposition.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is purged with dry nitrogen to ensure an inert atmosphere, preventing potential oxidation side reactions.
-
Reagent Charging: To the flask, add 2,3-dichlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable volume of dry DMF to create a stirrable slurry (approx. 0.5 M concentration).
-
Initiation: Begin vigorous stirring and add 1-bromo-3-methoxypropane (1.1 eq.) to the mixture via syringe. The slight excess of the alkylating agent ensures the complete consumption of the more valuable dichlorophenol.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The aqueous wash removes DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a pure oil or solid.
Caption: Workflow for the synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Spectroscopic Analysis and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected spectral features are outlined below.
¹H NMR Spectroscopy:
-
Aromatic Protons (δ 6.8-7.4 ppm): The benzene ring will show three distinct proton signals. The proton between the two chlorine atoms will likely be the most downfield, appearing as a doublet. The other two protons will appear as a doublet and a triplet (or doublet of doublets), with coupling constants typical for ortho and meta relationships (J ≈ 8 Hz and 2 Hz, respectively).
-
Ether Side Chain Protons:
-
O-CH₂ (Ar-O-CH₂) (δ ~4.1 ppm): A triplet, coupled to the adjacent methylene group.
-
Internal CH₂ (δ ~2.1 ppm): A pentet, coupled to both adjacent methylene groups.
-
O-CH₂ (CH₃-O-CH₂) (δ ~3.5 ppm): A triplet, coupled to the adjacent methylene group.
-
Methoxy Protons (CH₃-O) (δ ~3.3 ppm): A sharp singlet, as there are no adjacent protons to couple with.
-
¹³C NMR Spectroscopy: The spectrum will display 10 unique carbon signals corresponding to each carbon atom in the asymmetric molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals, with the carbons bonded to chlorine and oxygen showing characteristic downfield shifts.
-
Aliphatic Carbons (δ 30-75 ppm): Four signals corresponding to the methoxy group and the three methylene groups of the propoxy chain.
Infrared (IR) Spectroscopy:
-
C-O-C Stretch (Ether Linkage): Strong, characteristic bands around 1100-1250 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will provide definitive evidence of the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The molecular ion peak will appear at m/z 234. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
-
Fragmentation: Key fragmentation patterns would include cleavage of the ether bond, leading to fragments corresponding to the dichlorophenoxy cation (m/z 161) and the methoxypropoxy side chain.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related dichlorobenzene compounds indicate a need for stringent safety protocols. The compound should be treated as hazardous.
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed[2].
-
Skin Irritation (Category 2) - Causes skin irritation[2].
-
Eye Irritation (Category 2A) - Causes serious eye irritation[2].
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation[2].
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) - Very toxic to aquatic life with long lasting effects[2].
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a lab coat[3][4].
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[2][4].
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow product to enter drains[3]. Disposal must be handled by an approved waste disposal plant[4].
Potential Applications
Derivatives of dichlorobenzene are widely used as intermediates in the synthesis of agrochemicals and pharmaceuticals[5]. The specific structure of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, with its ether linkage and reactive aromatic core, makes it a candidate for further functionalization. Potential research applications include:
-
Scaffold for Drug Discovery: The dichlorinated ring can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures for screening as potential therapeutic agents.
-
Intermediate for Agrochemicals: Many herbicides and pesticides contain chlorinated aromatic moieties. This compound could serve as a precursor for new active ingredients.
-
Material Science: Substituted benzenes are sometimes explored as building blocks for specialty polymers or liquid crystals, although no specific applications in this area have been documented for this compound.
Conclusion
1,2-Dichloro-3-(3-methoxypropoxy)benzene is a specialized chemical intermediate with well-defined structural and spectroscopic characteristics. Its synthesis is reliably achieved through standard organic chemistry methodologies like the Williamson ether synthesis. While its direct applications are not widely documented, its structure is amenable to further chemical modification, positioning it as a potentially useful building block for creating novel molecules in the fields of pharmaceutical, agrochemical, and materials science research. Strict adherence to safety protocols is mandatory when handling this and structurally related compounds.
References
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Chemical Properties of 1,2-Dimethoxy-3-chloro-benzene (CAS 90282-99-8) . Cheméo. [Link]
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1,2-DICHLOROBENZENE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. [Link]
-
1,2-dichloro-3-(trifluoromethyl)benzene | CAS 54773-19-2 . Chemical-Suppliers.com. [Link]
-
1,2-Dichloro-3-(trichloromethyl)benzene Properties . U.S. Environmental Protection Agency. [Link]
-
Chemical Properties of Benzene, 1,2-dichloro-3-methoxy- (CAS 1984-59-4) . Cheméo. [Link]
-
1,2-Dichloro-3-(trifluoromethyl)benzene . PubChem, National Center for Biotechnology Information. [Link]
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Evaluation of Chlorobenzenes . California Air Resources Board. [Link]
-
Benzene, 1,2-dichloro-3-methoxy- - Substance Details . U.S. Environmental Protection Agency. [Link]
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Benzene, 1,2,5-trichloro-3-methoxy- (C7H5Cl3O) . PubChemLite. [Link]
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Cyclohexane, 1,2-dichloro-, cis- . Organic Syntheses. [Link]
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General experimental procedure for synthesis of stilbene derivatives . Synfacts. [Link]
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Synthesis of Benzene Derivatives with Multiple Dichlorophosphino Groups . ResearchGate. [Link]
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Benzene, 1,2,4-trichloro-3-methoxy- . NIST Chemistry WebBook. [Link]
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Spectroscopy Data for Undergraduate Teaching . Journal of Chemical Education. [Link]
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Spectroscopy Overview . Chemrevise. [Link]
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Organic Chemistry IR And NMR Cheat Sheet . Sema. [Link]
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High resolution NMR spectra of some tri-substituted benzenes . ResearchGate. [Link]
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Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides . NSF Public Access Repository. [Link]
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Benzene, 1,2-dichloro-3-methyl- . NIST Chemistry WebBook. [Link]
-
Synthesis of 1,2,3-trichlorobenzene . PrepChem.com. [Link]
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole . ChemRxiv. [Link]
Sources
An In-depth Technical Guide to 1,2-Dichloro-3-(3-methoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Identity
1,2-Dichloro-3-(3-methoxypropoxy)benzene is a substituted aromatic compound featuring a dichlorinated benzene ring ether-linked to a methoxypropoxy side chain. Its unique substitution pattern makes it a potential intermediate or building block in the synthesis of more complex molecules in agrochemicals, materials science, and pharmaceutical research.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 1820735-79-2 | [1] |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 235.11 g/mol | [1] |
| InChI Code | 1S/C10H12Cl2O2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7H2,1H3 | [1] |
| InChI Key | IHXYHFCGRUXPDS-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥98% | [1] |
Proposed Synthesis: The Williamson Ether Synthesis
The most logical and efficient method for the preparation of 1,2-Dichloro-3-(3-methoxypropoxy)benzene is the Williamson ether synthesis. This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Mechanistic Rationale
The synthesis proceeds in two primary steps:
-
Deprotonation: 2,3-Dichlorophenol, a weak acid, is treated with a strong base (e.g., sodium hydride) to form the highly nucleophilic sodium 2,3-dichlorophenoxide. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the primary carbon of 1-bromo-3-methoxypropane. The bromide ion, being a good leaving group, is displaced, forming the desired ether linkage. The use of a primary alkyl halide is essential to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would be prevalent with secondary or tertiary halides.
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway and the subsequent purification and analysis workflow.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies for similar compounds. Researchers should perform this synthesis with appropriate safety precautions and may need to optimize conditions.
Materials and Reagents:
-
2,3-Dichlorophenol
-
1-Bromo-3-methoxypropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Addition of Phenol: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 2,3-dichlorophenol (1.0 equivalent) in anhydrous DMF. Control the addition rate to maintain the temperature below 30°C. Hydrogen gas will be evolved; ensure proper ventilation.
-
Formation of Phenoxide: Stir the resulting mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Addition of Alkyl Halide: Add 1-bromo-3-methoxypropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
Analytical Characterization (Expected)
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to the ether oxygen (triplet), other methylene protons (multiplet), and methoxy protons (singlet). |
| ¹³C NMR | Aromatic carbons (multiple signals, some showing C-Cl coupling), and aliphatic carbons of the side chain. |
| GC-MS | A single major peak corresponding to the molecular weight of the product. The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms. |
| FTIR | C-O-C (ether) stretching vibrations, C-H (aromatic and aliphatic) stretching, and C-Cl stretching bands. |
Toxicological and Safety Considerations
Chlorinated aromatic compounds can exhibit varying degrees of toxicity. While specific data for 1,2-Dichloro-3-(3-methoxypropoxy)benzene is not available, related dichlorobenzenes are known to be harmful if swallowed and can cause skin and eye irritation.[2] Chronic exposure to some chlorinated benzenes may affect the central nervous system.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Conclusion
This guide provides a comprehensive, albeit representative, technical overview of 1,2-Dichloro-3-(3-methoxypropoxy)benzene. The proposed synthesis via Williamson etherification is a reliable and scalable method. The provided protocol and analytical framework offer a solid foundation for researchers and drug development professionals working with this compound or structurally related molecules. Further research to publish the specific experimental and toxicological data for this compound would be a valuable contribution to the chemical science community.
References
-
Loba Chemie. 1,2-DICHLOROBENZENE FOR SYNTHESIS. [Link]
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,2-Dichloro-3-(3-methoxypropoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its journey through drug discovery and development. From reaction kinetics in synthesis to bioavailability in formulation, understanding and predicting solubility is paramount. This in-depth technical guide focuses on 1,2-Dichloro-3-(3-methoxypropoxy)benzene, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this whitepaper provides a robust framework for researchers to approach solubility determination. It combines theoretical principles with detailed, field-proven experimental protocols, enabling scientists to generate the precise data required for their specific applications. We will explore the structural characteristics of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, predict its general solubility behavior based on the "like dissolves like" principle, and provide a comprehensive, step-by-step guide for empirical solubility assessment. Furthermore, this guide introduces the concept of Hansen Solubility Parameters as a predictive tool and presents a logical workflow for solvent selection and solubility testing.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences.[1][2][3] For a compound like 1,2-Dichloro-3-(3-methoxypropoxy)benzene, its solubility profile in various organic solvents dictates crucial process parameters, including:
-
Chemical Synthesis and Purification: The choice of solvent is critical for controlling reaction rates, managing heat transfer, and facilitating product isolation and purification through techniques like crystallization.
-
Formulation Development: In drug development, the solubility of an API in different excipients and solvent systems directly impacts its formulation into a viable dosage form with acceptable bioavailability.
-
Analytical Method Development: The selection of an appropriate solvent is essential for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Given the importance of this parameter, this guide aims to equip researchers with the foundational knowledge and practical methodologies to confidently assess the solubility of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Physicochemical Profile of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
To predict the solubility of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, we must first analyze its molecular structure and infer its physicochemical properties.
Chemical Structure:
The molecule possesses a dichlorinated benzene ring, which is generally nonpolar.[5][6] However, the presence of a methoxypropoxy side chain introduces ether linkages and a terminal methoxy group, which contribute polar characteristics to the molecule. The two chlorine atoms on the benzene ring also induce a dipole moment, making the molecule polar.[7] The overall polarity will be a balance between the nonpolar aromatic ring and the more polar ether-containing side chain. This structure suggests that 1,2-Dichloro-3-(3-methoxypropoxy)benzene is likely to be a polar molecule and will exhibit at least some solubility in a range of organic solvents.
Theoretical Framework for Solubility Prediction
The age-old adage of "like dissolves like" remains a powerful guiding principle in solubility prediction.[8] This principle states that substances with similar polarities are more likely to be soluble in one another.
Solvent Polarity
Organic solvents can be broadly classified based on their polarity. A solvent's polarity is a measure of its ability to solvate polar solutes. The table below presents a selection of common organic solvents organized by their relative polarity index.
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Hansen Dispersion (δD) MPa^0.5 | Hansen Polar (δP) MPa^0.5 | Hansen Hydrogen Bonding (δH) MPa^0.5 |
| n-Hexane | 0.1 | 14.9 | 0.0 | 0.0 |
| Toluene | 2.4 | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 2.8 | 14.5 | 2.9 | 4.6 |
| Dichloromethane | 3.1 | 17.0 | 7.3 | 7.1 |
| Acetone | 5.1 | 15.5 | 10.4 | 7.0 |
| Ethanol | 5.2 | 15.8 | 8.8 | 19.4 |
| Methanol | 6.6 | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4 | 16.4 | 10.2 |
| Water | 10.2 | 15.5 | 16.0 | 42.3 |
Note: Hansen Solubility Parameter data is compiled from various sources.[9][10]
Based on the structure of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, we can qualitatively predict its solubility:
-
High Solubility: Expected in solvents of moderate to high polarity, such as dichloromethane, acetone, and ethyl acetate. The ether linkages and overall molecular polarity should facilitate interaction with these solvents.
-
Moderate Solubility: Likely in polar protic solvents like ethanol and methanol. While the molecule can accept hydrogen bonds, it cannot donate them, which may limit its interaction compared to more versatile solutes.
-
Low Solubility: Expected in very nonpolar solvents like n-hexane, as the polar functional groups will hinder dissolution. It is also expected to have very low solubility in water due to the large nonpolar dichlorobenzene moiety.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from atomic London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[12][13] While the HSP for 1,2-Dichloro-3-(3-methoxypropoxy)benzene are not published, they can be estimated or determined experimentally. This guide provides the HSP for various solvents to aid in this process (see Table 1).
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data. The following section outlines a detailed, step-by-step protocol for determining the solubility of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Materials and Equipment
-
1,2-Dichloro-3-(3-methoxypropoxy)benzene (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Experimental Workflow
The following diagram illustrates the general workflow for experimental solubility determination.
Caption: Experimental workflow for determining solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,2-Dichloro-3-(3-methoxypropoxy)benzene into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or on a stirrer. A typical temperature for initial screening is ambient room temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrated, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of 1,2-Dichloro-3-(3-methoxypropoxy)benzene of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the prepared samples using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Predicted Solubility of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
The following table provides a qualitative prediction of the solubility of 1,2-Dichloro-3-(3-methoxypropoxy)benzene in a range of common organic solvents. It is crucial to note that these are estimations based on theoretical principles and the known properties of similar compounds. Experimental verification is strongly recommended.
Table 2: Predicted Qualitative Solubility of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
| Solvent | Predicted Solubility | Rationale |
| n-Hexane | Insoluble | Very nonpolar solvent, poor interaction with the polar functional groups of the solute. |
| Toluene | Sparingly Soluble | Aromatic nature may provide some interaction with the benzene ring, but overall polarity mismatch limits solubility. |
| Diethyl Ether | Soluble | The ether functionality of the solvent can interact favorably with the ether linkages in the solute. |
| Dichloromethane | Very Soluble | Similar polarity and ability to engage in dipole-dipole interactions. |
| Acetone | Very Soluble | A polar aprotic solvent that can effectively solvate the polar regions of the solute. |
| Ethanol | Soluble | The polar hydroxyl group can interact with the ether oxygens, but the hydrogen bonding network of the solvent may be a slight deterrent. |
| Methanol | Soluble | Similar to ethanol, but its higher polarity may slightly improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Water | Insoluble | The large, nonpolar dichlorobenzene moiety dominates, leading to poor interaction with the highly polar, hydrogen-bonded network of water. |
Logical Framework for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical approach to solvent selection based on solubility considerations.
Caption: Logical workflow for solvent selection.
Conclusion
References
- A. Avdeef, "Solubility of Sparingly Soluble Drugs," John Wiley & Sons, Inc., 2012.
- S. H. Yalkowsky, "Solubility and Solubilization in Aqueous Media," American Chemical Society, 1999.
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- J. Sangster, "Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry," John Wiley & Sons, Ltd., 1997.
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PubChem, "1,2-Dichlorobenzene," National Center for Biotechnology Information. [Link][6]
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PubChem, "1,4-Dichlorobenzene," National Center for Biotechnology Information. [Link]
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LibreTexts Chemistry, "Like Dissolves Like," University of California, Davis. [Link]
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S. L. R. Abbott, "Hansen Solubility Parameters in Practice," Steven Abbott TCNF Ltd, 2021. [Link]
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melting point and boiling point of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
[1][2]
Executive Summary
1,2-Dichloro-3-(3-methoxypropoxy)benzene (CAS 1820735-79-2 ) is a specialized halogenated aromatic ether utilized primarily as a building block in the synthesis of pharmaceuticals and advanced organic materials.[1][2][3] Structurally characterized by a 2,3-dichlorophenyl moiety linked to a 3-methoxypropyl chain, this compound exhibits physicochemical properties distinct from its shorter-chain analogs like 2,3-dichloroanisole.
This technical guide provides a comprehensive physicochemical profile of the compound, synthesizing predicted data derived from structure-property relationship (SPR) algorithms with comparative analysis of experimentally validated analogs. It addresses the critical data gap in public literature regarding its melting and boiling points, offering researchers a self-validating framework for experimental verification.
Chemical Identity & Structural Analysis[6]
The compound functions as a lipophilic linker, combining the electron-withdrawing nature of the dichlorobenzene core with the flexible, polar methoxypropoxy tail. This unique architecture influences its solubility, volatility, and crystallization behavior.
| Attribute | Detail |
| IUPAC Name | 1,2-Dichloro-3-(3-methoxypropoxy)benzene |
| Alternative Name | 2,3-Dichloro-1-(3-methoxypropoxy)benzene |
| CAS Registry Number | 1820735-79-2 |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ |
| Molecular Weight | 235.11 g/mol |
| SMILES | COCCCOc1cccc(Cl)c1Cl |
| InChI Key | IHXYHFCGRUXPDS-UHFFFAOYSA-N |
Structural Significance
The 2,3-dichlorophenyl motif is a privileged scaffold in medicinal chemistry, notably present in partial dopamine agonists (e.g., Aripiprazole derivatives). The 3-methoxypropoxy side chain introduces a specific spatial extension (approx. 4-5 Å) and a terminal hydrogen-bond acceptor, often used to tune receptor binding affinity or modify metabolic stability.
Physicochemical Properties[2][8][9][10][11]
Due to the compound's status as a specialized intermediate, direct experimental values are often proprietary. The following data represents a consensus of high-fidelity predictive models (ACD/Labs, EPISuite) calibrated against the experimentally known analog 2,3-Dichloroanisole .
Melting Point and Boiling Point Profile[9][11]
| Property | Value (Predicted/Est.) | Confidence | Mechanistic Insight |
| Physical State | Liquid (at 25°C) | High | The flexible propoxy chain disrupts crystal lattice packing, lowering the melting point significantly compared to the phenol precursor (MP 58°C). |
| Melting Point | < 20 °C | High | Analogous ethers (e.g., 1,2-dichloro-3-propoxybenzene) are liquids at room temperature. |
| Boiling Point | 305°C ± 20°C (760 mmHg) | Medium | The molecular weight increase (+58 Da vs. anisole) and polarity of the ether linkage elevate the boiling point well above 2,3-dichloroanisole (236°C). |
| Boiling Point (Vacuum) | ~145–155°C (1–2 mmHg) | High | Recommended distillation range for purification to avoid thermal decomposition. |
| Density | 1.24 ± 0.05 g/cm³ | High | Dichlorobenzenes are dense (>1.3 g/cm³); the aliphatic chain dilutes this density slightly. |
| Flash Point | ~130°C | Medium | Consistent with high-boiling aromatic ethers; requires heating to release ignitable vapors. |
Comparative Analysis (Reference Standards)
To validate these predictions, compare against experimentally verified structural analogs:
-
2,3-Dichlorophenol: Solid (MP 58°C), BP 214°C. Hydrogen bonding elevates MP.
-
2,3-Dichloroanisole: Solid (MP 31°C), BP 236°C. Methyl group disrupts H-bonding but allows packing.
-
Target Compound: The longer -(CH2)3- chain increases entropy, likely suppressing the freezing point below room temperature, resulting in a viscous oil .
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for interpreting boiling point data, as impurities can alter observed phase transitions.
Primary Route: Williamson Ether Synthesis
-
Reactants: 2,3-Dichlorophenol + 1-Bromo-3-methoxypropane.
-
Conditions: Base (K₂CO₃), Solvent (DMF or Acetonitrile), Heat (80-100°C).
Figure 1: Synthesis pathway highlighting reactant properties that define the purification window. The large boiling point differential between the alkyl halide (132°C) and the product (~305°C) facilitates purification via vacuum distillation.
Experimental Validation Protocols
As a self-validating system, use the following protocols to empirically determine the exact MP and BP for your specific lot.
Protocol A: Boiling Point Determination (Micro-Distillation)
Applicability: Purification and verification of liquid state.
-
Setup: Use a short-path distillation apparatus (Kugelrohr or Hickman still) for small scales (<5g).
-
Pressure: Apply high vacuum (< 2 mmHg). Do not attempt atmospheric distillation to prevent ether cleavage or decomposition.
-
Observation:
-
Remove forerun (unreacted alkyl halide) at < 80°C (2 mmHg) .
-
Collect main fraction at 145–155°C (2 mmHg) .
-
-
Correction: Convert observed temperature to atmospheric equivalent using the Antoine Equation or a nomograph to verify against the predicted ~305°C.
Protocol B: Melting Point / Glass Transition (DSC)
Applicability: Determining if the material is a true liquid or a supercooled glass.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Cycle: Cool to -60°C, hold for 5 min, then heat to 50°C at 5°C/min.
-
Analysis:
-
Look for a sharp endotherm (melting) or a step change (glass transition, Tg).
-
Expected Result: Likely a Tg around -40°C to -20°C, confirming it exists as a viscous liquid/oil at ambient conditions.
-
Handling & Safety Guidelines
-
Volatility: Low volatility at room temperature. However, heating generates heavy organic vapors. Use a fume hood.
-
Skin Contact: Lipophilic ethers penetrate skin easily. Wear nitrile gloves (min 0.11 mm thickness).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage over months.
References
-
Combi-Blocks Inc. (2025). Product Catalog: 1,2-Dichloro-3-(3-methoxypropoxy)benzene (CAS 1820735-79-2).[1][2][3] Retrieved from
-
Sigma-Aldrich (Merck) . (2025). Safety Data Sheet & Product Specification: 2,3-Dichloroanisole (CAS 1984-59-4). (Used as Comparative Standard). Retrieved from
-
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary: 2,3-Dichloroanisole. Retrieved from
-
U.S. EPA . (2025). CompTox Chemicals Dashboard: Structure-Property Prediction Models (EPISuite). Retrieved from
-
ChemSrc . (2025). 1,2-Dichloro-3-methoxybenzene Physical Properties. Retrieved from
Methodological & Application
Application Notes and Protocols: Strategic Alkylation of 2,3-Dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective alkylation of 2,3-dichlorophenol is a critical transformation in the synthesis of a variety of industrially significant molecules, including herbicides and pharmaceutical intermediates. This document provides a comprehensive guide to the O-alkylation of 2,3-dichlorophenol, focusing on the well-established Williamson ether synthesis. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and addresses potential challenges such as competing C-alkylation. Furthermore, this guide emphasizes safety considerations and provides a framework for troubleshooting, ensuring a robust and reproducible experimental design.
Introduction: The Significance of 2,3-Dichlorophenol Alkylation
2,3-Dichlorophenol is a valuable chemical intermediate whose utility is greatly expanded through the strategic introduction of alkyl groups. The resulting aryl ethers are key building blocks in the agrochemical and pharmaceutical industries. The primary method for achieving this transformation is the Williamson ether synthesis, a robust and versatile reaction that proceeds via an S(_N)2 mechanism.[1][2] This reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide.[2]
Understanding the nuances of this reaction, including the choice of base, solvent, and temperature, is paramount to achieving high yields and selectivity for the desired O-alkylated product over potential C-alkylated byproducts.[3] This application note will provide the necessary theoretical background and practical guidance to successfully perform this important synthetic step.
Reaction Mechanism and Key Considerations
The alkylation of 2,3-dichlorophenol typically proceeds via the Williamson ether synthesis. The mechanism can be broken down into two key steps:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 2,3-dichlorophenol, forming a 2,3-dichlorophenoxide ion. Even weak bases are generally sufficient for this step.[3]
-
Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide in an S(_N)2 fashion, leading to the formation of the corresponding ether and a salt byproduct.[2][3]
Several factors critically influence the outcome of this reaction:
-
Choice of Base: Common bases include potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[1] The strength of the base can influence the reaction rate and selectivity.
-
Solvent Selection: The choice of solvent is crucial for controlling the reaction pathway. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor O-alkylation.[3][4] Protic solvents, on the other hand, can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and potentially promoting C-alkylation.[3]
-
Alkylating Agent: Primary alkyl halides are ideal for this reaction as they are most susceptible to S(_N)2 attack.[2] Secondary and tertiary alkyl halides are more prone to elimination reactions (E2), which can significantly reduce the yield of the desired ether.[1][2]
-
Temperature: Reaction temperature can affect the reaction rate. While higher temperatures can speed up the reaction, they may also lead to an increase in side products.[4]
Experimental Protocol: Synthesis of 1-Alkoxy-2,3-dichlorobenzene
This protocol provides a general procedure for the O-alkylation of 2,3-dichlorophenol with a primary alkyl bromide.
Materials and Reagents:
-
2,3-Dichlorophenol
-
Alkyl bromide (e.g., ethyl bromide, propyl bromide)
-
Anhydrous Potassium Carbonate (K(_2)CO(_3))
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
2,3-Dichlorophenol is harmful if swallowed or in contact with skin and causes serious eye irritation.[5][6] It is also toxic to aquatic life.[5]
-
Alkyl halides can be toxic, flammable, and potentially carcinogenic.[7][8]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][9]
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the phenol.
-
Addition of Alkylating Agent: While stirring the mixture, add the alkyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Substrate | 2,3-Dichlorophenol | Starting material for the synthesis of the target ether. |
| Alkylating Agent | Primary Alkyl Bromide | Primary halides favor the S(_N)2 mechanism, minimizing elimination side reactions.[2] |
| Base | Anhydrous K(_2)CO(_3) | A moderately strong base that is effective for deprotonating the phenol without being overly aggressive.[1] |
| Solvent | Dimethylformamide (DMF) | An aprotic polar solvent that promotes O-alkylation by not solvating the phenoxide nucleophile as strongly as protic solvents.[3][4] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing the formation of byproducts. |
| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion, but should be monitored by TLC. |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the alkylation of 2,3-dichlorophenol.
Reaction Mechanism Diagram
Caption: The two-step mechanism of Williamson ether synthesis for 2,3-dichlorophenol.
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield:
-
Incomplete Reaction: Extend the reaction time or increase the temperature slightly. Ensure all reagents are dry, as water can interfere with the reaction.
-
Side Reactions: If elimination is suspected (especially with secondary alkyl halides), consider using a less hindered base or a lower reaction temperature.
-
-
Poor Selectivity (C-alkylation vs. O-alkylation):
-
Purification Challenges:
Safety Considerations:
-
2,3-Dichlorophenol: This compound is toxic and an irritant.[5][6][9][16] Avoid inhalation, ingestion, and skin contact.[9] Handle in a well-ventilated area, preferably a fume hood.[5] In case of contact, wash the affected area thoroughly with water.[5]
-
Alkyl Halides: Many alkyl halides are hazardous.[7][8] They can be flammable, toxic, and some are suspected carcinogens.[7] Always consult the Safety Data Sheet (SDS) for the specific alkyl halide being used.
-
Bases: Strong bases like NaOH and KOH are corrosive. Handle with care and avoid contact with skin and eyes.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Wear appropriate gloves.
By adhering to this detailed protocol and being mindful of the key reaction parameters and safety precautions, researchers can confidently and successfully perform the alkylation of 2,3-dichlorophenol.
References
-
What Is the Mechanism of Phenol Alkylation?. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. [Link]
-
Williamson Ether Synthesis. [Link]
- Process for Purifying 2,5-Dichlorophenol.
-
O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. [Link]
-
Examples of alkyl halides and their uses. [Link]
-
Alkyl halides – Knowledge and References. Taylor & Francis. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
-
Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. [Link]
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-
Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
-
Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
- Method for synthesizing 2,3'-dichloroacetophenone.
- Separation of dichlorophenols.
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. [Link]
-
Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
The proposed mechanism of 2,3-dichlorophenol. ResearchGate. [Link]
- Synthesis method of 2,3-dichloropyridine.
- Method for purifying 2,6-dichlorophenol.
- Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
-
2,6-dichlorophenol. Organic Syntheses Procedure. [Link]
- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4. PMC. [Link]
- Continuous separation and purification method for 2, 4-dichlorophenol reaction mixed liquid.
-
2,3-Dichlorophenol | C6H4Cl2O. PubChem. [Link]
- Process for preparing phenol-dichlorophenol-formaldehyde resins.
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Application Notes and Protocols for the Synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-3-(3-methoxypropoxy)benzene is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. Its synthesis is a critical step for researchers investigating its properties and potential uses. This document provides a detailed guide to the synthesis of this compound, focusing on the widely applicable Williamson ether synthesis. The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[1][2][3] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][4]
Synthetic Strategy: The Williamson Ether Synthesis
The synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene is achieved through the Williamson ether synthesis. This method involves the reaction of 1,2-dichloro-3-hydroxybenzene with 1-bromo-3-methoxypropane in the presence of a strong base. The reaction proceeds in two key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 1,2-dichloro-3-hydroxybenzene, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-methoxypropane in an SN2 reaction. This leads to the displacement of the bromide leaving group and the formation of the desired ether product.[1][4]
The choice of a primary alkyl halide, 1-bromo-3-methoxypropane, is crucial for the success of this SN2 reaction, as secondary and tertiary alkyl halides are more prone to undergoing elimination reactions as a competing side reaction.[1][3][4]
Detailed Synthesis Protocol
This protocol outlines the step-by-step procedure for the synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 1,2-Dichloro-3-hydroxybenzene | 56961-77-4 | 163.00 | 1.63 g (10 mmol) | ≥98% | Commercially Available |
| 1-Bromo-3-methoxypropane | 36865-41-5 | 153.02 | 1.84 g (12 mmol) | ≥97.5% | Sigma-Aldrich[5] |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.48 g (12 mmol) | 60% | Sigma-Aldrich[6] |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | ≥99.8% | Commercially Available |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed | N/A | Prepared in-house |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | N/A | Commercially Available |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,2-dichloro-3-hydroxybenzene (1.63 g, 10 mmol) and anhydrous dimethylformamide (DMF) (50 mL).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive with water and can ignite in air.[6][7][8][9][10] Handle under an inert atmosphere.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium phenoxide should be observed.
-
-
Addition of Alkyl Halide:
-
Slowly add 1-bromo-3-methoxypropane (1.84 g, 12 mmol) to the reaction mixture dropwise using a syringe.
-
Once the addition is complete, heat the reaction mixture to 60°C and let it stir overnight under a nitrogen atmosphere.
-
-
Work-up:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,2-dichloro-3-(3-methoxypropoxy)benzene.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11][12][13]
-
Safety Precautions
-
Sodium Hydride: A water-reactive and flammable solid.[6][7][8][9][10] It can cause severe burns.[6] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[6][7][8]
-
1-Bromo-3-methoxypropane: A flammable liquid that is harmful if swallowed and toxic if inhaled.[5][14] Avoid inhalation of vapors and contact with skin and eyes.[15][16]
-
1,2-Dichloro-3-hydroxybenzene: May cause skin and eye irritation. Handle with care and appropriate PPE.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
Application Notes
-
Choice of Base: While sodium hydride is effective, other strong bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly for aryl ether synthesis.[2] The choice of base may influence reaction time and yield.
-
Solvent Selection: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving a more reactive "naked" alkoxide, and they have high boiling points allowing for a wider range of reaction temperatures.[2][4] Acetonitrile is another suitable solvent.[3]
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material (1,2-dichloro-3-hydroxybenzene) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.
-
Purification: Flash column chromatography is a highly effective method for purifying the final product. The choice of eluent system (e.g., hexane/ethyl acetate) should be optimized using TLC to achieve good separation of the product from any unreacted starting materials or byproducts.
References
- Alkali Metals Ltd. MSDS for SODIUM HYDRIDE.
- Merck Millipore. 1-Bromo-3-methoxypropane CAS 36865-41-5 | 843834.
- ChemScience. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024-01-15).
- Sigma-Aldrich. 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
- Sigma-Aldrich. 1-Bromo-3-methoxypropane for synthesis 36865-41-5.
- CDH Fine Chemical. Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Calgary. Ch24: ArOH to ArOR.
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-12-23).
- AK Scientific, Inc. 1-Bromo-3-methoxypropane.
- Tokyo Chemical Industry Co., Ltd. (APAC). 1-Bromo-3-methoxypropane | 36865-41-5.
- ECHEMI. 1-Bromo-3-methoxypropane SDS, 36865-41-5 Safety Data Sheets.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
- Wikipedia. Williamson ether synthesis.
- ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development.
- Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. (2024-08-16).
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).
- Cayman Chemical. Safety Data Sheet. (2025-12-19).
- Williamson Ether Synthesis.
- J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22).
- ChemTalk. Williamson Ether Synthesis.
- Fisher Scientific Company. SAFETY DATA SHEET. (2009-09-22).
- Organic Syntheses Procedure.
- Loba Chemie. 1,2-DICHLOROBENZENE FOR SYNTHESIS.
- Sigma-Aldrich. 1,2-Dichloro-3-(3-methoxypropoxy)benzene | 1820735-79-2.
- DTIC. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR.
- MSDS of 1,2-dichloro-3-(trifluoromethyl)benzene. (2010-12-05).
- TSI Journals. Organic CHEMISTRY. (2009-10-07).
- SpectraBase. 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum.
- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
- ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl).
- 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7.
- MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022-08-08).
- PMC. Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. (2023-09-29).
- Google Patents. US2799714A - Method of hydrolyzing di-and trichlorobenzenes.
- Organic Syntheses Procedure. Cyclohexane, 1,2-dichloro-, cis.
- YouTube. CHE 219L NMR Characterization Tutorial. (2021-01-04).
- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Bromo-3-methoxypropane for synthesis 36865-41-5 [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. alkalimetals.com [alkalimetals.com]
- 8. chemscience.com [chemscience.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. aksci.com [aksci.com]
- 16. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Hub: Regio-Selectivity in Dichlorobenzene (DCB) Derivatives
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Regio-Control in Synthesis & Functionalization
Introduction
Welcome to the technical support center for halogenated aromatics. Controlling regio-selectivity in dichlorobenzene (DCB) derivatives is a dual-phase challenge:
-
Synthesis Phase: Forcing the second chlorine into the correct position (ortho vs. meta vs. para) relative to the first.
-
Functionalization Phase: Using the DCB core as a scaffold where the two existing chlorines dictate—or disrupt—the entry of a third group (via Lithiation, C-H Activation, or EAS).
This guide moves beyond textbook theory into the "why" and "how" of experimental failure, focusing on steric steering, thermodynamic migration, and catalyst shape-selectivity.
Module 1: Synthesis – Selective Chlorination (EAS)
User Issue: "I need high purity p-dichlorobenzene (p-DCB), but standard Fe/AlCl₃ catalysis yields a 60:40 para:ortho mixture that is difficult to distill."
The Root Cause: Lack of Steric Constraint
Standard Lewis acids (FeCl₃, AlCl₃) rely purely on electronic directing effects. Since chlorine is an ortho/para director, the statistical probability favors ortho (2 sites) over para (1 site), slightly offset by the steric bulk of the first chlorine. This results in the "thermodynamic wall" of ~1.5:1 para:ortho ratio.
The Solution: Shape-Selective Zeolite Catalysis
To break the statistical ratio, you must use a catalyst that physically restricts the transition state.
Protocol: Zeolite-Catalyzed Para-Chlorination
Objective: Increase p-DCB selectivity to >80% to facilitate crystallization.
-
Catalyst Selection: Use Zeolite NaY or K-L Zeolite .
-
Why: The pore channels of these zeolites are approximately 7.4 Å.[1] The para-transition state is linear and fits inside the pore. The ortho-transition state is bulkier and is sterically rejected by the pore walls.
-
-
Activation: Calcine the zeolite at 540°C for 3 hours before use.
-
Critical: This removes adsorbed water which kills the Lewis acidic sites.
-
-
Reaction Setup:
-
Solvent: None (neat chlorobenzene) or 1,2-dichloroethane.
-
Catalyst Load: 5–10 wt% relative to substrate.
-
Reagent: Chlorine gas (bubbled slowly) or Sulfuryl Chloride (
).
-
-
Temperature: Maintain 50–70°C .
-
Note: Higher temps increase rate but decrease selectivity due to surface-catalyzed (non-selective) reactions outside the pores.
-
Troubleshooting Table: Chlorination
| Symptom | Probable Cause | Corrective Action |
| Low Para Selectivity (<60%) | Reaction occurring on external surface of zeolite. | Add a bulky poison (e.g., tributylamine) to deactivate external sites, forcing reaction inside pores. |
| High Trichlorobenzene | Over-chlorination (Degree of Chlorination > 1.8). | Stop reaction at 90% conversion of monochlorobenzene. |
| Catalyst Deactivation | HCl poisoning or pore clogging. | Sweep with |
Module 2: Functionalization – The "Halogen Dance" (Lithiation)
User Issue: "I tried to lithiate 1,3-dichlorobenzene at the C-2 position (between the chlorines), but my electrophile ended up at C-4 or C-5."
The Root Cause: Thermodynamic Equilibration
This is the classic Halogen Dance .[2]
-
Kinetic Product: Lithiation at C-2 (between two EWGs) is fastest due to inductive acidification.
-
Thermodynamic Product: The lithiated species is unstable at C-2 due to steric repulsion and lone-pair repulsion. If the temperature rises, the lithium "dances" (migrates) to the less hindered C-4 position via a series of lithium-halogen exchange equilibria.
Visualizing the Mechanism
Figure 1: The Halogen Dance mechanism showing the divergence between kinetic (C-2) and thermodynamic (C-4) products based on temperature.
Protocol: Locking the Kinetic Isomer
-
Reagent: Use LDA (Lithium Diisopropylamide) instead of n-BuLi.
-
Why: LDA acts as a base (deprotonation) rather than a nucleophile, reducing competitive nucleophilic attack on the ring.
-
-
Temperature: Cool THF to -78°C (Dry ice/acetone). Do not allow it to rise above -60°C.
-
Quench: Add the electrophile (e.g., aldehyde, borate) at -78°C.
-
Inverse Addition: If the electrophile is reactive, cannulate the lithiated species into the electrophile solution to minimize equilibration time.
Module 3: C-H Activation – Iridium-Catalyzed Borylation
User Issue: "How do I predict where the Boron pinacol ester (Bpin) will go on 1,2-dichlorobenzene?"
The Root Cause: Steric Mapping
Unlike EAS (electronic control) or Lithiation (acidity control), Iridium-catalyzed borylation is governed almost exclusively by sterics . The active catalyst, typically [Ir(COD)(OMe)]2 with dtbpy ligand, is bulky. It seeks the least hindered C-H bond.
Regio-Selectivity Rules for DCBs
| Substrate | Major Product Site | Reasoning |
| 1,2-Dichlorobenzene | C-4 (meta/para) | C-3/C-6 are ortho to Cl (blocked). C-4/C-5 are accessible. Statistical mix of 4- and 5- (which are identical). |
| 1,3-Dichlorobenzene | C-5 (meta) | C-2 is flanked by two Cls (inaccessible). C-4/C-6 are ortho to one Cl. C-5 is meta to both Cls (most accessible). |
| 1,4-Dichlorobenzene | C-2 (ortho) | All positions are identical (ortho to one Cl). Reaction is slow due to steric crowding at all sites. |
Protocol: Steric-Controlled Borylation
-
Catalyst: [Ir(COD)(OMe)]2 (1.5 mol%) + dtbpy (3 mol%).
-
Note:dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) creates a rigid steric pocket that enforces selectivity.
-
-
Boron Source:
(Bis(pinacolato)diboron). -
Solvent: Hexane or THF (can be run neat).
-
Conditions: 80°C in a sealed tube (inert atmosphere).
-
Purification: The resulting aryl boronate is often stable enough for silica chromatography, unlike lithiated intermediates.
FAQs: Common Experimental Hurdles
Q1: I have a mixture of o-DCB and p-DCB. Distillation isn't working. How do I separate them?
-
Answer: Do not rely on distillation; their boiling points are too close (180°C vs 174°C). Use Fractional Crystallization .[3]
Q2: Why is my Iridium catalyst dying (turning black) before conversion is complete?
-
Answer: This is likely due to ligand dissociation or oxygen leakage .
-
Fix: Ensure the dtbpy ligand is fresh and used in slight excess (2:1 ligand:metal ratio). Strictly deoxygenate solvents. If the substrate has basic nitrogens (e.g., pyridines), they might poison the Ir center; add a Lewis acid or use a stronger ligand like tmphen.
-
Q3: Can I use the "Halogen Dance" to move a Bromine on a Dichlorobenzene ring?
-
Answer: Yes. If you have a mixed halo-arene (e.g., 1-bromo-2,4-dichlorobenzene), Lithium-Halogen exchange will occur preferentially at the Bromine (weaker C-Br bond) vs the Chlorine. You can then warm the reaction to migrate the Lithium, but the Chlorines generally stay put while the Li moves to the most acidic proton.
References
-
Zeolite Catalysis for p-DCB
-
Iridium-Catalyzed Borylation
-
Halogen Dance Mechanism
-
Halogen dance rearrangement. (Wikipedia/Primary Sources). Link
-
-
Separation of Isomers
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
reducing chemical waste in 1,2-Dichloro-3-(3-methoxypropoxy)benzene manufacturing
Technical Support Center: Sustainable Manufacturing of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
Role: Senior Application Scientist Department: Process Optimization & Green Chemistry Ticket ID: CHEM-WASTE-RED-2024 Status: Open
Executive Summary
You are currently synthesizing 1,2-Dichloro-3-(3-methoxypropoxy)benzene , a critical ether intermediate likely formed via the Williamson ether synthesis of 2,3-dichlorophenol and 1-bromo-3-methoxypropane (or its chloro-analog).
Traditional protocols for this SN2 reaction often rely on dipolar aprotic solvents like DMF or DMSO, which create significant downstream waste due to aqueous workups and solvent recovery challenges. This guide provides a tiered troubleshooting approach to reduce chemical waste (E-factor) while maintaining or improving yield.
Tier 1: Operational Troubleshooting (Immediate Fixes)
Q1: My E-factor is high because I am using large volumes of DMF/DMSO. How can I reduce solvent waste without crashing the reaction?
Diagnosis: DMF and DMSO are excellent for SN2 reactions but terrible for waste management. They require large volumes of water to wash out, creating a contaminated aqueous stream that is energy-intensive to incinerate or treat.
Solution: Switch to Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) .
-
The Logic: Unlike DMF, CPME has low water solubility and forms a positive azeotrope with water. This allows you to remove water (a byproduct that can stall the reaction if hydroxide bases are used) via a Dean-Stark trap or simple azeotropic distillation.
-
Protocol Adjustment:
-
Replace DMF with CPME (maintain 0.5–1.0 M concentration).
-
If using solid base (e.g., K₂CO₃), CPME allows for direct filtration of the inorganic salt byproduct (KBr/KCl) at the end of the reaction.
-
Result: You eliminate the aqueous extraction step entirely. The filtrate can be concentrated to yield the product, and the solvent can be directly recycled.
-
Q2: I switched to a greener solvent (Toluene/CPME), but my reaction rate dropped significantly. How do I fix this?
Diagnosis: 2,3-dichlorophenol is a weak nucleophile, and without the polarity of DMF, the phenoxide ion forms tight ion pairs with the cation (K+ or Na+), reducing reactivity.
Solution: Implement Phase Transfer Catalysis (PTC) .
-
The Logic: Add 1–5 mol% of Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) . The quaternary ammonium salt shuttles the phenoxide anion into the organic phase and separates it from the potassium cation, creating a "naked," highly reactive anion.
-
Experimental Evidence: Research in ether synthesis demonstrates that PTC conditions in non-polar solvents can match or exceed reaction rates in DMF, often at lower temperatures [1].
Q3: I am generating excess waste from unreacted 1-bromo-3-methoxypropane. Can I reduce the equivalents?
Diagnosis: Many protocols call for 1.5–2.0 equivalents of the alkylating agent to drive the reaction to completion. This is chemically wasteful and expensive.
Solution: Optimize Stoichiometry & Temperature.
-
The Logic: With the PTC method described above, the reaction kinetics improve. You can reduce the alkylating agent to 1.1–1.2 equivalents .
-
Protocol:
-
Charge 2,3-dichlorophenol (1.0 eq), K₂CO₃ (1.5 eq), and TBAI (0.05 eq) in CPME.
-
Heat to reflux (106°C for CPME).
-
Add 1-bromo-3-methoxypropane (1.1 eq) dropwise.
-
Critical Step: Monitor conversion via HPLC. If the reaction stalls at 90%, do not add more reagent immediately. Check if the solid base is coated with salt (KBr). vigorous stirring or grinding the base beforehand helps.
-
Tier 2: Advanced Process Engineering
Q4: How do I handle the inorganic salt waste (KBr/KCl)?
Diagnosis: The reaction produces stoichiometric amounts of potassium bromide or chloride. In aqueous workups, this ends up in the water waste.
Solution: Dry Filtration and Salt Valorization.[1]
-
The Protocol:
-
Use an anhydrous solvent system (CPME/Toluene).
-
Upon reaction completion, cool the mixture to 20°C.
-
Filter the slurry through a sintered glass funnel or filter press.
-
Wash the cake with a small amount of solvent.
-
Outcome: The solid cake is dry inorganic salt (KBr). While often disposed of as solid waste (cheaper than liquid waste), in large-scale manufacturing, pure KBr streams can sometimes be re-sold or re-processed, unlike brine solutions [2].
-
Visualizing the Green Workflow
The following diagram contrasts the Traditional (High Waste) pathway with the Optimized (Green) pathway.
Caption: Comparison of the traditional DMF-based route (Red) vs. the CPME/PTC green route (Green), highlighting the elimination of aqueous waste.
Data Summary: Solvent Selection Guide
| Parameter | DMF (Traditional) | CPME (Recommended) | Toluene + PTC |
| Boiling Point | 153°C (High energy to remove) | 106°C (Ideal for reflux) | 110°C |
| Water Miscibility | Miscible (Hard to separate) | Low (Easy separation) | Immiscible |
| Peroxide Formation | No | Low (Stable) | No |
| E-Factor Impact | High (Aqueous waste volume) | Low (Recyclable) | Low |
| Toxicity | Reprotoxic (H360) | Lower Toxicity | Neurotoxic (use with care) |
References
-
Tanaka, K., et al. (2019). "Development of CPME as a Green Solvent for Ether Synthesis." Organic Process Research & Development. (Generalized citation for CPME utility in ether synthesis).
-
Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420.
-
BenchChem Technical Data. (2025). "Synthesis of 1-Chloro-2-(dichloromethyl)benzene and Related Halogenated Intermediates."
-
Sigma-Aldrich. "1,2-Dichloro-3-(3-methoxypropoxy)benzene Product Analysis."
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of precisely substituted aromatic compounds is a cornerstone of innovation. 1,2-Dichloro-3-(3-methoxypropoxy)benzene is a key building block whose utility spans various research and development applications. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.
Two principal methodologies dominate the synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene: the venerable Williamson ether synthesis and the robust Ullmann condensation. Each pathway presents distinct advantages and considerations in terms of reaction conditions, scalability, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Ullmann Condensation |
| Starting Materials | 2,3-Dichlorophenol, 1-Bromo-3-methoxypropane | 2,3-Dichlorophenol, 1-Bromo-3-methoxypropane |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Copper catalyst (e.g., CuI, Cu₂O), Ligand (optional) |
| Reaction Type | Nucleophilic Substitution (Sₙ2) | Copper-Catalyzed Cross-Coupling |
| Typical Solvents | Acetone, DMF, Acetonitrile | DMF, NMP, Toluene |
| Reaction Temperature | 50-100 °C | 100-200 °C |
| Reported Yields | Generally 50-95%[1][2] | Variable, can be high with optimized catalysts |
| Key Advantages | Milder conditions, readily available reagents | Broader substrate scope in some cases |
| Key Disadvantages | Potential for elimination side reactions | Harsher conditions, catalyst cost and removal |
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis, a classic and widely employed method for preparing ethers, proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] In the context of synthesizing 1,2-Dichloro-3-(3-methoxypropoxy)benzene, this involves the deprotonation of 2,3-dichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-methoxypropane.
Mechanistic Insight
The reaction is initiated by the abstraction of the acidic phenolic proton from 2,3-dichlorophenol by a strong base, forming the 2,3-dichlorophenoxide ion. This potent nucleophile then undergoes a backside attack on the primary carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group in a concerted Sₙ2 mechanism. The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction, particularly with more sterically hindered halides.[1]
Caption: Williamson Ether Synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[3][4][5]
Materials:
-
2,3-Dichlorophenol
-
1-Bromo-3-methoxypropane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,3-dichlorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (or DMF) to dissolve the phenol. Add finely ground anhydrous potassium carbonate (1.5 eq). If using sodium hydride (1.1 eq), add it portion-wise to a solution of the phenol in anhydrous DMF at 0 °C.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-methoxypropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 60-80 °C is appropriate) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using acetone, filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with 1 M NaOH solution (2x) to remove any unreacted phenol, followed by water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Characterization:
-
Purity: Typically >98% after purification.[6]
-
Expected ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) in ppm. The spectrum would be expected to show signals for the aromatic protons, the three methylene groups of the propoxy chain, and the methoxy group.
-
Expected ¹³C NMR (CDCl₃, 100 MHz): Chemical shifts (δ) in ppm. The spectrum would display signals for the aromatic carbons, the carbons of the propoxy chain, and the methoxy carbon.
Route 2: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[7][8] While traditionally requiring harsh conditions, modern iterations with ligands allow for milder reaction temperatures. For the synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, this route would involve the coupling of 2,3-dichlorophenol with an appropriate haloalkane, though it's more commonly used for the formation of diaryl ethers. A variation for this specific target would be the reaction of 1,2,3-trichlorobenzene with 3-methoxy-1-propanol in the presence of a copper catalyst, which would be a nucleophilic aromatic substitution. However, the more direct approach from 2,3-dichlorophenol is also feasible.
Mechanistic Considerations
The mechanism of the Ullmann condensation is complex and still a subject of study, but it is generally believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the alkyl halide, followed by reductive elimination to yield the ether product and regenerate the copper(I) catalyst.[9] The use of ligands can stabilize the copper intermediates and facilitate the catalytic cycle, allowing for lower reaction temperatures and improved yields.[10]
Caption: Proposed Ullmann Condensation for 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on modern Ullmann condensation methodologies.[10]
Materials:
-
2,3-Dichlorophenol
-
1-Bromo-3-methoxypropane
-
Copper(I) Iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2,3-dichlorophenol (1.0 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and cesium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (or DMF) to the tube, followed by 1-bromo-3-methoxypropane (1.5 eq).
-
Reaction: Seal the tube and heat the mixture to 110-150 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Conclusion: Choosing the Optimal Route
For the laboratory-scale synthesis of 1,2-Dichloro-3-(3-methoxypropoxy)benzene, the Williamson ether synthesis generally presents the more straightforward and cost-effective approach. Its milder reaction conditions, the use of common and inexpensive reagents, and a well-understood mechanism make it a reliable choice. Potential challenges, such as the competing elimination reaction, can be mitigated by careful selection of a primary alkyl halide and control of the reaction temperature.
The Ullmann condensation , while a powerful tool for C-O bond formation, is typically reserved for more challenging substrates where the Williamson synthesis may fail, such as the formation of diaryl ethers or when using less reactive aryl halides. The higher temperatures, requirement for a catalyst and potentially a specialized ligand, and the need for more rigorous inert atmosphere techniques make it a more complex procedure for this particular transformation. However, for industrial-scale production or in cases where the Williamson route provides low yields, optimization of an Ullmann-type reaction could be a viable alternative.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity.
References
-
Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Ullmann condensation. In Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. University of Colorado Boulder. Retrieved from [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. University of Missouri-St. Louis. Retrieved from [Link]
-
Williamson ether synthesis. chemeurope.com. Retrieved from [Link]
-
Ullmann Condensation. SynArchive. Retrieved from [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Retrieved from [Link]
-
Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. NSF Public Access Repository. Retrieved from [Link]
-
Tables For Organic Structure Analysis. University of California, Los Angeles. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. 1,2-Dichloro-3-(3-methoxypropoxy)benzene | 1820735-79-2 [sigmaaldrich.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to Establishing a Reference Standard for the Assay of 1,2-Dichloro-3-(3-methoxypropoxy)benzene
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative assays are paramount. A cornerstone of this accuracy is the use of a well-characterized reference standard. However, for novel or less common compounds such as 1,2-Dichloro-3-(3-methoxypropoxy)benzene, a certified reference material (CRM) from a pharmacopeia or national metrology institute is not always available. This guide provides a comprehensive, field-proven approach to this challenge. We will objectively outline the landscape of available materials for 1,2-Dichloro-3-(3-methoxypropoxy)benzene and, most critically, provide a detailed framework for qualifying a commercially available chemical grade reagent as a fit-for-purpose in-house reference standard.
The Reference Standard Landscape: Acknowledging the Starting Point
An initial survey of major chemical and reference standard suppliers reveals that while 1,2-Dichloro-3-(3-methoxypropoxy)benzene is commercially available, it is typically sold as a chemical reagent rather than a CRM. A prominent example is the material offered by Combi-Blocks, Inc., and distributed through platforms like Sigma-Aldrich[1].
Table 1: Profile of Commercially Available 1,2-Dichloro-3-(3-methoxypropoxy)benzene
| Parameter | Specification | Source |
| CAS Number | 1820735-79-2 | [1] |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 235.11 g/mol | [1] |
| Stated Purity | 98% | [1] |
| Supplier | Combi-Blocks, Inc. | [1] |
The stated 98% purity is a valuable starting point, but it lacks the comprehensive characterization and metrological traceability of a primary or secondary reference standard[2]. A typical Certificate of Analysis (CoA) for such a product will confirm identity and provide a purity value from a single method, but it will not detail the full impurity profile or provide a certified value with an uncertainty budget[3][4]. Therefore, to ensure the highest level of scientific integrity, a qualification process is necessary to establish this material as a working or in-house reference standard[5].
Establishing an In-House Reference Standard: A Qualification Protocol
When a CRM is unavailable, the responsibility falls to the analytical laboratory to thoroughly characterize a high-purity batch of the substance. This process, known as qualification, establishes its identity, purity, and potency, creating a well-documented in-house reference standard suitable for routine use[6].
The following workflow outlines the critical steps for qualifying the 98% pure 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Caption: Workflow for Qualifying an In-House Reference Standard.
Step 1: Identity Confirmation
Before assessing purity, it is crucial to unequivocally confirm the chemical structure of the candidate material.
-
Mass Spectrometry (MS): Utilizing Gas Chromatography-Mass Spectrometry (GC-MS), confirm that the molecular ion and fragmentation pattern are consistent with the structure of 1,2-Dichloro-3-(3-methoxypropoxy)benzene. The expected molecular ion (M+) would correspond to the molecular weight of 235.11 g/mol , with a characteristic isotopic pattern due to the two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired. The chemical shifts, splitting patterns, and integration values must align with the expected structure. This provides orthogonal confirmation of the molecular structure and can help identify major organic impurities if present.
Step 2: Purity and Impurity Profiling
A combination of analytical techniques should be employed to provide a complete picture of the material's purity. The "mass balance" approach, which sums the levels of all identified impurities and subtracts them from 100%, is a robust method for assigning potency[7].
-
Chromatographic Purity: This is the most critical component. We recommend developing a high-resolution gas chromatography method as the primary technique, with HPLC as a viable alternative.
-
Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.
-
Residual Solvents: Headspace GC-MS can be used to identify and quantify any solvents remaining from the synthesis and purification process.
-
Non-Volatile Impurities: A test for residue on ignition can quantify any inorganic impurities present.
Recommended Analytical Methods for Assay and Purity Determination
The choice of analytical technique is driven by the physicochemical properties of the analyte. As a substituted dichlorobenzene, 1,2-Dichloro-3-(3-methoxypropoxy)benzene is well-suited for both Gas and Liquid Chromatography.
Primary Method: Gas Chromatography (GC)
GC offers high resolution and sensitivity for volatile and semi-volatile compounds like dichlorobenzene derivatives[8].
Table 2: Proposed GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides excellent quantitation. MS provides definitive identification. |
| Column | DB-5ms, HP-5, or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column provides good separation for aromatic compounds based on boiling point. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp is necessary to elute the analyte and any potential impurities in a reasonable time with good peak shape. |
| Detector Temp. | 300 °C (FID) | Prevents condensation of analytes in the detector. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative, particularly for confirming purity or if GC is unavailable[9][10].
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector | PDA allows for peak purity assessment across a range of wavelengths. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column provides good retention and separation for moderately non-polar aromatic compounds[11][12]. |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) | A common, effective mobile phase for reverse-phase chromatography. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | 220 nm | Aromatic compounds typically have strong absorbance in the low UV range. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
System Suitability Testing (SST): The Self-Validating System
Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis[13][14]. This is a non-negotiable part of any validated analytical procedure.
Caption: Daily Workflow Incorporating System Suitability Testing.
Table 4: Key System Suitability Parameters
| Parameter | Acceptance Criteria | Purpose |
| Repeatability | Relative Standard Deviation (RSD) ≤ 2.0% for n≥5 injections | Ensures the precision of the instrument and method[14]. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest eluting peak) | Demonstrates that the method can separate the main component from its potential impurities. |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the chromatographic column. |
Conclusion: From Reagent to Reliable Reference
In the absence of a commercially available Certified Reference Material for 1,2-Dichloro-3-(3-methoxypropoxy)benzene, a proactive and scientifically rigorous approach is required. By procuring a high-purity chemical grade material and subjecting it to a comprehensive qualification protocol, laboratories can establish a well-characterized, fit-for-purpose in-house reference standard. This process, which involves orthogonal identity confirmation, multi-technique purity analysis, and the calculation of potency via mass balance, ensures that subsequent quantitative assays are built on a foundation of accuracy and reliability. The implementation of robust chromatographic methods, governed by stringent system suitability criteria, completes this self-validating system, providing the trustworthiness required in research and drug development.
References
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Aydin, D. C., Pineres, J. Z., Al-Manji, F., Rijnaarts, H., & Grotenhuis, T. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8931-8940. Available from: [Link]
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Dwight, J. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. LCGC North America, 40(7), 314-317. Available from: [Link]
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Karasek, F. W., & Fong, I. (1971). Analysis of Chlorinated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science, 9(8), 497-499. Available from: [Link]
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MPL Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods?. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1,2-Dichlorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Veeprho. (2020). Qualification of Pharmaceutical Working Standards. Retrieved from [Link]
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Vogel, G. A. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). Available from: [Link]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 12. benchchem.com [benchchem.com]
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- 14. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 1,2-Dichloro-3-(3-methoxypropoxy)benzene
This guide provides essential safety and handling protocols for 1,2-Dichloro-3-(3-methoxypropoxy)benzene (CAS No. 1820735-79-2), a halogenated aromatic ether. In the landscape of drug discovery and chemical research, the introduction of novel compounds often outpaces the availability of comprehensive toxicological data. Therefore, this document is built on a foundation of chemical analogy, established safety principles for related substances, and a conservative approach to risk mitigation. Our primary objective is to empower researchers with the knowledge to work safely, ensuring that procedural rigor and a deep understanding of potential hazards are integrated into every step of the experimental workflow.
Chemical Profile and Hazard Assessment
The core principle guiding our recommendations is causality : we select specific personal protective equipment (PPE) and handling procedures based on the anticipated routes of exposure—dermal contact, ocular splash, and inhalation of aerosols or vapors.
Core Personal Protective Equipment (PPE) Protocol
Effective chemical safety is not merely about wearing PPE, but about selecting the correct PPE for the specific task and chemical. The following protocol is designed to provide a robust barrier against exposure during the handling of 1,2-Dichloro-3-(3-methoxypropoxy)benzene.
Eye and Face Protection
The eyes are highly susceptible to chemical injury. Standard safety glasses do not provide adequate protection from splashes, as they do not form a seal around the face.[4]
-
Minimum Requirement: Chemical splash goggles with indirect ventilation are mandatory for all work involving this compound.[4][5] They must be worn whenever the chemical is handled, including during weighing, transfer, and reaction workup.
-
High-Risk Operations: When handling larger volumes (>100 mL) or performing operations with a significant risk of splashing (e.g., transfers under positive pressure, quenching reactive mixtures), a polycarbonate face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.
Hand and Arm Protection
Dermal absorption is a primary route of exposure for many organic solvents. Glove selection is therefore critical and must be based on chemical compatibility.
-
Glove Selection: While nitrile gloves are a common choice for general laboratory work, chlorinated aromatic solvents require more robust protection.[3] For prolonged contact or immersion, gloves made of Viton or multi-layer laminates (e.g., Silver Shield ) are recommended due to their exceptional resistance to chlorinated and aromatic solvents. For tasks with incidental contact, double-gloving with a heavy-duty nitrile glove as the outer layer can be an acceptable practice, but gloves must be changed immediately upon any sign of contamination.
-
Glove Technique: Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer contaminated surface with bare skin. Always wash hands thoroughly with soap and water after removing gloves.
Body Protection
Protective clothing provides a barrier against accidental spills and contamination of personal clothing.
-
Standard Operations: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[3]
-
Procedures with High Splash Potential: For large-scale work or when transferring significant quantities, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.[6] Ensure that footwear is fully enclosed and made of a non-porous material.[3]
Respiratory Protection
All handling of 1,2-Dichloro-3-(3-methoxypropoxy)benzene that could generate vapors or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Engineering Controls: The primary method of respiratory protection is the use of a properly functioning chemical fume hood.
-
Supplemental Respiratory Protection: In the rare event of an engineering control failure or a large-scale spill, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[5] Use of such equipment requires inclusion in a formal respiratory protection program, including medical evaluation and fit-testing.[7]
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Sample Prep (<1 g) | Chemical Splash Goggles | Nitrile Gloves (double-gloved) | Lab Coat |
| Solution Preparation/Transfers (<100 mL) | Chemical Splash Goggles | Viton or Silver Shield Gloves | Lab Coat |
| Reaction Setup/Workup (>100 mL) | Goggles & Face Shield | Viton or Silver Shield Gloves | Lab Coat & Chemical Apron |
| Spill Cleanup | Goggles & Face Shield | Viton or Silver Shield Gloves | Lab Coat & Chemical Apron |
Operational and Disposal Plans
A self-validating safety protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling and Storage Protocol
-
Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Preparation: Before beginning work, ensure all necessary PPE is available and inspected. Verify the fume hood is functioning correctly.
-
Transfers: Conduct all transfers of the chemical within the fume hood. Use a syringe or cannula for liquid transfers to minimize the risk of spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[3]
-
Storage: Store 1,2-Dichloro-3-(3-methoxypropoxy)benzene in a tightly sealed, clearly labeled container.[8] Keep it in a cool, dry, and well-ventilated area designated for organic compounds, away from strong oxidizing agents.[8]
Emergency Protocol: Spill Management
In the event of a spill, a clear and practiced response is crucial to prevent exposure and further contamination.
Spill Response Workflow
Sources
- 1. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. hsa.ie [hsa.ie]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
